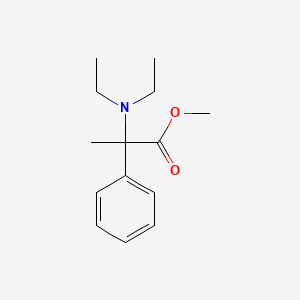
1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロフェニル)-5-オキソ-4H-1,2,4-トリアゾール-3-カルボン酸は、さまざまな科学研究分野で注目を集めているヘテロ環式化合物です。この化合物は、トリアゾール環にカルボン酸基とクロロフェニル基が融合したユニークな構造を特徴としています。これらの官能基の存在により、化合物に独特の化学的および生物学的特性が付与され、研究の貴重な対象となっています。
準備方法
合成ルートと反応条件: 1-(2-クロロフェニル)-5-オキソ-4H-1,2,4-トリアゾール-3-カルボン酸の合成には、通常、制御された条件下での適切な前駆体の環化が含まれます。一般的な方法の1つは、2-クロロベンゾイルクロリドとヒドラジン水和物を反応させて対応するヒドラジドを生成することです。 この中間体は、次にトリエチルオルトギ酸との環化にかけられ、目的のトリアゾール化合物が得られます .
工業生産方法: この化合物の工業生産には、同様の合成ルートが用いられますが、より大規模に行われます。連続フロー反応器の使用と最適化された反応条件により、最終製品の収量と純度を向上させることができます。 さらに、溶媒リサイクルや廃棄物最小化などのグリーンケミストリーの原則を導入することで、プロセスをより持続可能にすることができます .
化学反応の分析
反応の種類: 1-(2-クロロフェニル)-5-オキソ-4H-1,2,4-トリアゾール-3-カルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応する酸化物を生成することができます。
還元: 還元反応により、カルボニル基をアルコールに変換することができます。
置換: クロロフェニル基は求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 例えば、酸化によりカルボン酸やケトンが生成される場合があり、還元によりアルコールが生成される場合があります .
科学研究への応用
1-(2-クロロフェニル)-5-オキソ-4H-1,2,4-トリアゾール-3-カルボン酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成における構成要素として、および配位化学におけるリガンドとして役立ちます。
生物学: この化合物は、抗菌性と抗真菌性を示し、新しい抗生物質の開発に役立ちます。
医学: 研究では、抗炎症作用と抗がん作用の可能性が示されており、新しい治療薬の開発につながる可能性があります。
科学的研究の応用
1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, which could lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
作用機序
1-(2-クロロフェニル)-5-オキソ-4H-1,2,4-トリアゾール-3-カルボン酸の作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、特定の酵素や受容体を阻害することができ、生物学的効果をもたらします。 例えば、抗菌活性は、細菌細胞壁の合成阻害または膜の完全性の破壊によるものと考えられます .
類似化合物:
1-(2-クロロフェニル)-3-メチル-5-オキソ-4H-1,2,4-トリアゾール: 構造は似ていますが、カルボン酸の代わりにメチル基を持っています。
1-(2-クロロフェニル)-5-オキソ-4H-1,2,4-トリアゾール-3-チオール: カルボン酸の代わりにチオール基を持っています。
独自性: 1-(2-クロロフェニル)-5-オキソ-4H-1,2,4-トリアゾール-3-カルボン酸は、トリアゾール環に結合したクロロフェニル基とカルボン酸基の組み合わせにより独自性があります。 このユニークな構造により、他の類似化合物とは異なる化学反応性と生物活性が付与されます .
類似化合物との比較
1-(2-Chlorophenyl)-3-methyl-5-oxo-4H-1,2,4-triazole: Similar structure but with a methyl group instead of a carboxylic acid.
1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a carboxylic acid.
Uniqueness: 1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a chlorophenyl group and a carboxylic acid group attached to the triazole ring. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds .
特性
分子式 |
C9H6ClN3O3 |
|---|---|
分子量 |
239.61 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-3-1-2-4-6(5)13-9(16)11-7(12-13)8(14)15/h1-4H,(H,14,15)(H,11,12,16) |
InChIキー |
UPTBJDIMRWHYDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)NC(=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


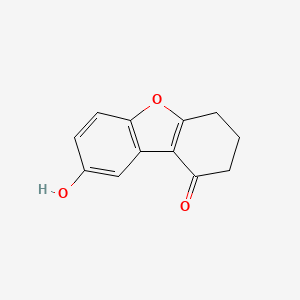
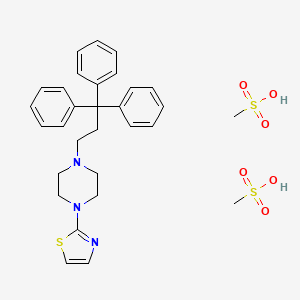

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)
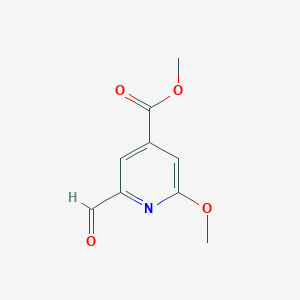
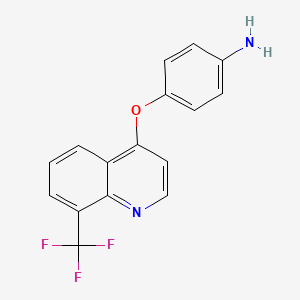
![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)
